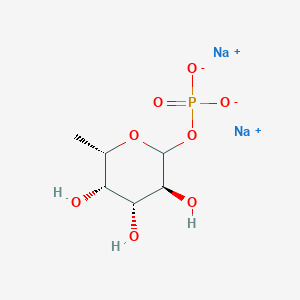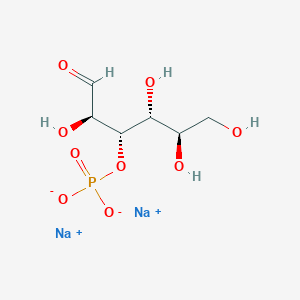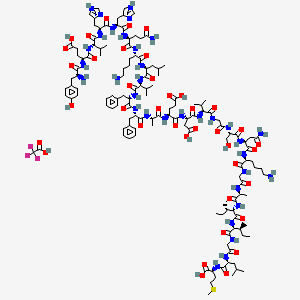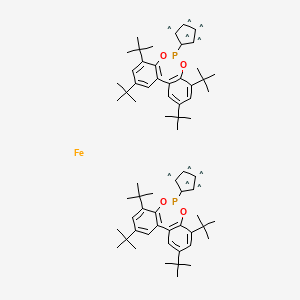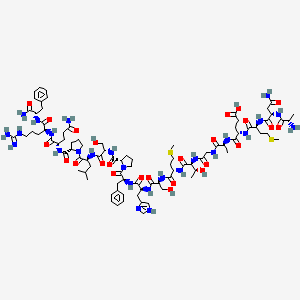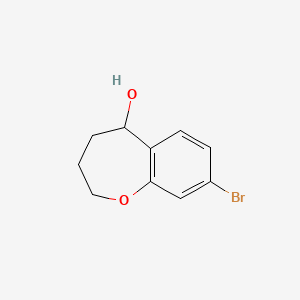
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
“8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1157179-07-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol . The InChI code for this compound is 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .
Molecular Structure Analysis
The molecular structure of “8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” can be represented by the InChI code: 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .
Physical And Chemical Properties Analysis
“8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have explored the synthesis and structural properties of compounds closely related to 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. For instance, studies on the synthesis of benzoxepin derivatives reveal insights into their structural characteristics and potential applications in medicinal chemistry:
- High-affinity Ligands for D1 Dopamine Receptor: A study by Neumeyer et al. (1991) explored derivatives of benzoxepin as high-affinity ligands for the D1 dopamine receptor, identifying compounds with similar affinities to their chloro counterparts, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).
- Olfactory Properties: Plummer et al. (2015) reported on the synthesis and olfactory properties of dioxepan-6-ones, indicating the significance of a benzenoid ring system for marine odorants, highlighting the chemical versatility of benzoxepin derivatives (Plummer et al., 2015).
Therapeutic Potential
- Protein-Tyrosine Kinase (PTK) Inhibitors: Novel benzoxepin-5(2H)-one derivatives have been synthesized and evaluated for their activity as protein-tyrosine kinase inhibitors, demonstrating their potential in therapeutic applications, particularly in targeting ErbB1 and ErbB2 receptors (Li et al., 2017).
- Antianaphylactic Agents: A class of compounds, 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, demonstrated biological activity in rat passive cutaneous anaphylaxis (PCA) tests, pointing to their potential as antianaphylactic agents (Tenbrink et al., 1980).
Safety And Hazards
properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLFBDVHAOWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



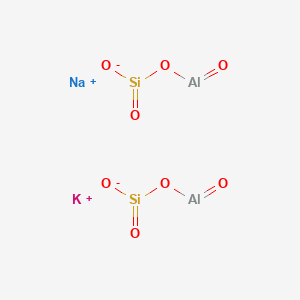
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
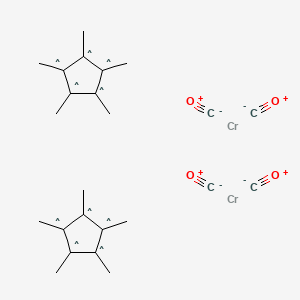

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
